Cyclopenta[d][1,2,3]oxadiazine
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Overview
Description
Cyclopenta[d][1,2,3]oxadiazine is a heterocyclic compound that contains a fused ring system with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[d][1,2,3]oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acylhydrazides and allenoates in a one-pot synthesis. This method includes aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a cycloaddition reaction catalyzed by 4-(dimethylamino)pyridine (DMAP) to yield the desired oxadiazine .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[d][1,2,3]oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cyclopenta[d][1,2,3]oxadiazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Cyclopenta[d][1,2,3]oxadiazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The pathways involved often include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another heterocyclic compound with similar structural features but different chemical properties.
1,2,4-Oxadiazole: Known for its biological activity and use in medicinal chemistry.
Cyclopentadiene: A related compound used as a precursor in various chemical reactions.
Uniqueness
Cyclopenta[d][1,2,3]oxadiazine stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
271-00-1 |
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Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
cyclopenta[d]oxadiazine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-4-9-8-7-6(5)3-1/h1-4H |
InChI Key |
XRRWLVCXKLJKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CON=NC2=C1 |
Origin of Product |
United States |
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